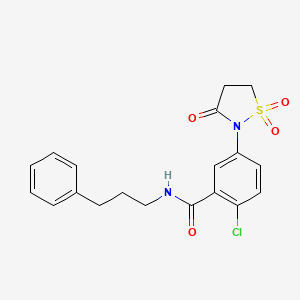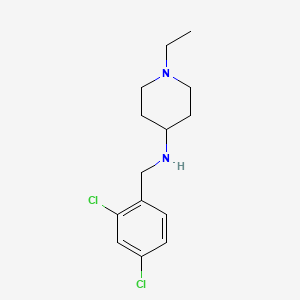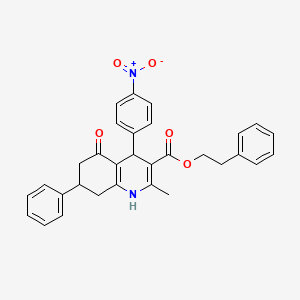
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamide is a chemical compound that has shown potential in scientific research applications. It is a benzamide derivative that has been synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied.
Mécanisme D'action
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamide works by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, tumor growth, and viral replication. It has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, it has been shown to inhibit the activity of viral proteases, which are involved in viral replication.
Biochemical and Physiological Effects:
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells and to have antiviral activity against certain viruses. Additionally, it has been shown to induce apoptosis, which is a programmed cell death process that is important for the regulation of cell growth and development.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamide has several advantages and limitations for lab experiments. Its advantages include its anti-inflammatory, anti-tumor, and anti-viral properties, which make it a useful tool for studying these processes. Its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Orientations Futures
There are several future directions for the study of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamide. These include further studies to determine its safety and efficacy in vivo, studies to determine its potential use in the treatment of inflammatory diseases, cancer, and viral infections, and studies to identify its molecular targets and mechanisms of action. Additionally, studies to develop analogs and derivatives of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamide with improved properties and efficacy may also be of interest.
Méthodes De Synthèse
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamide can be synthesized through a specific method. The synthesis involves the reaction of 2-chloro-5-nitrobenzoic acid with thionyl chloride, followed by the reaction of the resulting product with N-(3-phenylpropyl)amine and 1,1-dioxido-3-oxo-2-isothiazolidinylsulfanyl chloride. The final product is obtained through purification and isolation.
Applications De Recherche Scientifique
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamide has shown potential in scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells and to have antiviral activity against certain viruses.
Propriétés
IUPAC Name |
2-chloro-N-(3-phenylpropyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4S/c20-17-9-8-15(22-18(23)10-12-27(22,25)26)13-16(17)19(24)21-11-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-9,13H,4,7,10-12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMUKINKDFECDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B5135649.png)

![N-[2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B5135659.png)


![1-methyl-3-(2-phenylethyl)-8-(2-thienylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5135676.png)

![N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide](/img/structure/B5135690.png)
![4-[3-(1H-pyrazol-3-yl)phenyl]furo[3,2-c]pyridine trifluoroacetate](/img/structure/B5135696.png)



![N,N'-1,6-hexanediylbis[2-(3-pyridinylcarbonyl)hydrazinecarboxamide]](/img/structure/B5135729.png)